molecular formula C16H19FN4O B2757023 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine CAS No. 1387592-33-7

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

Cat. No.: B2757023
CAS No.: 1387592-33-7
M. Wt: 302.353
InChI Key: BZIAOVANDACNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperazine core, a privileged scaffold frequently found in biologically active molecules . The piperazine ring is known to positively modulate the pharmacokinetic properties of drug substances and is a common structural motif in compounds targeting a wide range of diseases . The specific molecular architecture of this compound, which combines a fluorinated phenyl group, a piperazine linker, and a methoxypyrimidine moiety, suggests its potential utility as a key building block in drug discovery. Piperazine derivatives are present in agents with documented antibacterial, antifungal, antiviral, and antipsychotic activities, among others . Furthermore, structural analogues, such as benzhydrylpiperazine compounds, are used in the synthesis of approved therapeutics like the calcium channel blockers flunarizine and lomerizine, which are used for the treatment of migraines . This compound is intended for research applications such as the synthesis and exploration of new pharmacologically active molecules, as a reference standard in analytical studies, and for use in structure-activity relationship (SAR) investigations. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIAOVANDACNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-[(4-fluorophenyl)methyl]piperazine. This can be achieved by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.

  • Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be done by reacting the piperazine intermediate with 4-methoxypyrimidine-2-carbaldehyde under acidic or basic conditions to facilitate the cyclization process.

  • Final Product Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety would be implemented, including the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

  • Reduction: : Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group or other reduced forms.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild heating conditions.

Major Products

    Oxidation: Products include 4-methoxypyrimidine-2-carboxylic acid.

    Reduction: Products include 2-{4-[(4-phenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine.

    Substitution: Products include various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can facilitate hydrogen bonding or ionic interactions. The methoxypyrimidine moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Piperazine Substituent Pyrimidine Substituent Key Functional Groups Reference
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine (Target) Pyrimidine 4-Fluorobenzyl 4-OCH₃ Fluorine, methoxy -
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline-pyrimidine 4-Fluorophenyl-quinoline Benzoate ester Fluorine, ester
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Pyrimidine 1,3-Benzodioxolylmethyl None Benzodioxole
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thienopyrimidine 3,4-Dichlorophenyl 4-Fluorophenyl, methyl Chlorine, fluorine, thiophene
1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine 3-Methoxyphenyl 4-Methoxyphenyl Methoxy (dual positions)

Pharmacological and Binding Properties

  • Receptor Affinity: Fluorine’s electronegativity may enhance binding to receptors like serotonin or dopamine subtypes, as seen in fluorophenyl-containing analogs (e.g., C4 in and thienopyrimidine in ).
  • Metabolic Stability : The methoxy group at position 4 on pyrimidine may reduce oxidative metabolism compared to unsubstituted pyrimidines, as observed in related compounds .
  • Selectivity: Thienopyrimidine derivatives (e.g., ) show higher selectivity for kinase targets due to their fused-ring system, whereas pyrimidine-piperazine hybrids (e.g., the target compound) may favor GPCR modulation.

Key Research Findings from Analogous Compounds

Fluorine Substitution : Fluorinated piperazine derivatives (e.g., C4 in ) demonstrate improved binding affinity and metabolic stability compared to chloro or methoxy analogs, attributed to fluorine’s electron-withdrawing effects and small atomic radius .

Piperazine Flexibility : The piperazine ring’s conformational flexibility (as shown in crystal structures from ) allows adaptive binding to diverse biological targets.

Methoxy Group Impact : 4-Methoxy substitution on pyrimidine enhances solubility but may reduce membrane permeability compared to lipophilic groups (e.g., methylthio in C5 ).

Biological Activity

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine, a compound characterized by its unique piperazine and pyrimidine moieties, has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize the available data regarding its biological activity, including anti-cancer, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H19FN4C_{16}H_{19}FN_{4} with a molecular weight of 286.35 g/mol. The compound features a piperazine ring substituted with a fluorobenzyl group and a methoxypyrimidine core.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various biological targets.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of derivatives containing piperazine and pyrimidine structures. For instance, compounds similar to this compound have shown significant efficacy against human breast cancer cells. In one study, the IC50 value for related compounds was reported at approximately 18 µM, indicating moderate potency against cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Target Cell Line
Compound 5e18Human Breast Cancer
Olaparib57.3Human Breast Cancer

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown promise as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are significant in cancer therapy due to their role in enhancing the efficacy of chemotherapy agents .

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme TargetInhibition (%) at IC50
Compound 5ePARP82.1
ControlPARP87.2

The biological activity of this compound can be attributed to its structural features that allow it to interact with key biological targets:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes and receptors.
  • Cellular Pathways : The activation or inhibition of specific signaling pathways related to cell proliferation and apoptosis is influenced by this compound.

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives, including those with fluorinated aromatic groups. These derivatives were tested for their cytotoxic effects on cancer cell lines, demonstrating significant activity compared to standard chemotherapeutics .

Q & A

Q. What are the key synthetic pathways for 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine?

The synthesis typically involves multi-step reactions starting with substituted piperazines and pyrimidine precursors. Key steps include:

  • Coupling reactions : Piperazine derivatives are reacted with functionalized pyrimidines under reflux conditions using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Substitution : The 4-fluorobenzyl group is introduced via nucleophilic substitution or reductive amination, often requiring catalysts like stannous chloride .
  • Purification : Techniques such as thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates and the final product .

Q. Which spectroscopic methods are essential for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and piperazine-pyrimidine connectivity .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95% purity is standard for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthesis yield?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while DCM may reduce side products .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps, while reflux conditions accelerate coupling .
  • Design of Experiments (DOE) : Statistical approaches to evaluate interactions between variables (e.g., catalyst loading, solvent ratio) .

Q. How should researchers address conflicting biological activity data across studies?

Contradictions may arise due to:

  • Compound purity : Validate via HPLC and NMR to exclude impurities affecting assays .
  • Assay variability : Use orthogonal methods (e.g., SPR for binding affinity, cell-based assays for functional activity) .
  • Structural analogs : Compare with compounds like 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine to identify substituent-specific effects .

Q. What in silico approaches predict target interactions for this compound?

Computational methods include:

  • Molecular docking : Screen against targets like serotonin or dopamine receptors, leveraging the fluorophenyl group’s lipophilicity for binding pocket compatibility .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations to evaluate hydrogen bonding with active-site residues) .
  • QSAR modeling : Correlate substituent modifications (e.g., methoxy vs. ethoxy groups) with activity trends .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Focus on:

  • Piperazine modifications : Replace the 4-fluorobenzyl group with other arylalkyl chains to probe steric and electronic effects .
  • Pyrimidine substitutions : Introduce halogens (Cl, Br) at position 6 to enhance metabolic stability .
  • Biological testing : Prioritize targets like kinase enzymes or GPCRs based on structural similarities to compounds with known activity (e.g., anticancer pyrazolo[3,4-d]pyrimidines) .

Methodological Considerations

  • Data validation : Cross-reference NMR shifts with PubChem datasets (e.g., CID 17585580 for analogous pyrimidines) .
  • Assay reproducibility : Standardize cell lines and incubation times (e.g., 72-hour viability assays for anticancer screening) .
  • Ethical compliance : Adhere to in vitro research guidelines; avoid in vivo applications without regulatory approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.